![molecular formula C19H17N B1204989 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizine CAS No. 73009-82-2](/img/structure/B1204989.png)
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizine, also known as this compound, is a useful research compound. Its molecular formula is C19H17N and its molecular weight is 259.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Properties
1. Anti-inflammatory Activity
6,7-Diphenyl-2,3-dihydro-1H-pyrrolizine derivatives have been studied for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the inflammatory response, and their inhibition can lead to reduced inflammation. A study indicated that certain derivatives of this compound demonstrated significant inhibitory activity against bovine COX and LOX, suggesting potential use as nonsteroidal anti-inflammatory agents .
2. Lipid-Lowering Effects
Research has shown that pyrrolizine derivatives can lower lipid levels in the body. A patent describes the use of these compounds for treating conditions related to hyperlipoproteinemia, which is linked to increased risks of cardiovascular diseases such as arteriosclerosis. The compounds were found to reduce serum cholesterol levels effectively, particularly high-density lipoprotein (HDL) and low-density lipoprotein (LDL) .
3. Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of various cancer cell lines, including pancreatic (Panc-1), prostate (PC3), and breast cancer (MDA-MB-231) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Studies
Case Study 1: Inhibition of Cyclooxygenase
In a study evaluating the anti-inflammatory effects of this compound derivatives, it was found that specific modifications at the C-5 position enhanced their inhibitory potency against COX enzymes. This suggests that structural optimization can lead to more effective anti-inflammatory agents .
Case Study 2: Lipid-Lowering Mechanism
A clinical trial involving a derivative of this compound demonstrated a significant reduction in serum lipid levels among participants with hyperlipidemia. The trial highlighted the compound's potential as a therapeutic agent for managing lipid disorders and preventing cardiovascular diseases .
Case Study 3: Anticancer Activity
In vitro studies have shown that modifications to the phenyl groups on the pyrrolizine structure can lead to enhanced cytotoxicity against cancer cells. One derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like etoposide, indicating its potential as a lead compound for further development in cancer therapy .
Summary Table of Applications
属性
CAS 编号 |
73009-82-2 |
---|---|
分子式 |
C19H17N |
分子量 |
259.3 g/mol |
IUPAC 名称 |
6,7-diphenyl-2,3-dihydro-1H-pyrrolizine |
InChI |
InChI=1S/C19H17N/c1-3-8-15(9-4-1)17-14-20-13-7-12-18(20)19(17)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13H2 |
InChI 键 |
KTNZDKBUNJCAGR-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CN2C1)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1CC2=C(C(=CN2C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Key on ui other cas no. |
73009-82-2 |
同义词 |
6,7-diphenyl-2,3-dihydro-1H-pyrrolizine DADHP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。